Desbutylhalofantrine is a significant metabolite of the antimalarial drug halofantrine, which is primarily used to treat malaria caused by Plasmodium falciparum, especially in cases resistant to chloroquine. This compound falls within the phenanthrene-methanol class of substances and exhibits notable activity against resistant strains of malaria. Its chemical identification number is 69756-48-5, and it is recognized for its potential implications in pharmacokinetics and toxicology studies related to antimalarial therapies.
Desbutylhalofantrine is derived from halofantrine through metabolic processes predominantly occurring in the liver, where it undergoes N-dealkylation. It is classified as a secondary amine and a member of the phenanthrene derivatives. Its relevance extends beyond pharmacology into areas such as toxicology, where it is studied for potential cardiotoxic effects due to its association with QT interval prolongation in patients .
The synthesis of desbutylhalofantrine primarily involves the metabolic conversion of halofantrine. The steps include:
Desbutylhalofantrine has a complex molecular structure characterized by a phenanthrene backbone with specific functional groups that influence its biological activity. The molecular formula is , and its molar mass is approximately 320.43 g/mol. The structural representation highlights its aromatic rings and nitrogen-containing groups, which are crucial for its interaction with biological targets.
Desbutylhalofantrine participates in several chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Desbutylhalofantrine's mechanism of action is closely related to that of halofantrine. It primarily works by interfering with the heme detoxification process in Plasmodium falciparum, leading to the accumulation of toxic heme derivatives within the parasite. This disruption ultimately results in the death of the malaria parasite. Studies indicate that desbutylhalofantrine may also exhibit cardiotoxic effects, influencing cardiac ion channels and contributing to QT interval prolongation .
Desbutylhalofantrine possesses distinct physical and chemical properties that are essential for its functionality:
These properties are vital for understanding how desbutylhalofantrine behaves in biological systems and during pharmaceutical formulation.
Desbutylhalofantrine has several applications across various scientific fields:
Although not widely utilized in industrial applications, it serves as a reference compound in pharmaceutical research, aiding in the development of new antimalarial therapies .
Desbutylhalofantrine functions as a blood schizontocide, targeting the asexual erythrocytic stages of Plasmodium parasites, particularly the trophozoite and schizont stages of Plasmodium falciparum. Its mechanism aligns with the class II aryl amino alcohol antimalarials (e.g., mefloquine, lumefantrine), believed to involve disruption of hemozoin formation within the parasite's digestive vacuole, although its precise molecular target remains less defined than quinoline-based drugs [5] [9].
Table 1: Comparative In Vitro Activity of Desbutylhalofantrine Against P. falciparum
Compound | Mean EC₅₀ (nmol/L) | Mean EC₉₀ (nmol/L) | Potency Ratio vs. Halofantrine |
---|---|---|---|
Desbutylhalofantrine | 6.36 | 31.09 | 4.52 |
Halofantrine | 28.77 | 133.71 | 1.00 (Reference) |
Benflumetol | Not Reported | Not Reported | ~0.22* |
*Derived from [9]: Potency Ratio of Desbutylhalofantrine/Benflumetol = ~4.52, hence Benflumetol PR vs Halofantrine ~0.22.
Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship: Desbutylhalofantrine accumulates significantly in plasma following repeated dosing of halofantrine due to its longer elimination half-life. Pharmacokinetic studies in malaria patients receiving halofantrine (500 mg every 6 hours x 3 doses) revealed mean peak plasma concentrations (Cₘₐₓ) of 491 ng/mL for desbutylhalofantrine, occurring around 56 hours post-first dose (Tₘₐₓ). Its mean residence time (MRT ≈ 102 hours) and elimination half-life (t₁/₂ ≈ 79-102 hours) exceed those of the parent drug (t₁/₂ ≈ 91 hours, MRT ≈ 71 hours), leading to sustained plasma levels potentially critical for radical cure, especially against parasites with reduced susceptibility to the parent drug [4] [5]. However, its formation is dependent on hepatic CYP3A4/5-mediated metabolism of halofantrine, making its generation variable and susceptible to drug interactions (e.g., increased levels with ketoconazole inhibition) [1] [5].
Table 2: Key Pharmacokinetic Parameters of Desbutylhalofantrine in Malaria Patients after Multiple Halofantrine Doses
Parameter | Desbutylhalofantrine (Mean) | Halofantrine (Mean) |
---|---|---|
Cₘₐₓ (ng/mL) | 491 | 896 |
Tₘₐₓ (hours) | 56 | 15 |
Elimination Half-life (t₁/₂, hours) | 79 - 102 | 91 |
Mean Residence Time (MRT, hours) | 102 | 71 |
Derived from [4].
The history of desbutylhalofantrine is inextricably linked to the development of its parent compound, halofantrine, within the broader context of antimalarial drug discovery driven by military needs and emerging resistance.
Halofantrine's Origins: Halofantrine hydrochloride (originally designated WR 171,669) was synthesized by the Walter Reed Army Institute of Research (WRAIR) in the 1960s-1970s. Its identification stemmed from a massive cooperative drug screening program initiated during and after World War II, intensified by the urgent need to combat chloroquine-resistant P. falciparum prevalent in Southeast Asia [2] [3] [8]. This program systematically evaluated thousands of compounds, phenanthrene methanols like halofantrine emerged as a promising structural class active against multidrug-resistant parasites [2] [5] [8]. While initial phenanthrene methanol research occurred earlier (halofantrine's core structure was known during WWII), focused development occurred later under WRAIR [2] [5].
Metabolite Identification and Characterization: During clinical development and pharmacokinetic studies of halofantrine in the 1980s, desbutylhalofantrine was identified as the major plasma metabolite in humans and animal models. Research confirmed its formation was primarily mediated by the cytochrome P450 isoform CYP3A4 (and CYP3A5) via oxidative N-dealkylation [1] [5]. Crucially, early in vitro assays demonstrated that this metabolite retained significant antimalarial activity, often equipotent or superior to the parent drug against certain strains, shifting the understanding of halofantrine's efficacy from being solely parent-driven to a contribution from both parent and active metabolite [1] [4] [5].
Renewed Interest and Research: The discovery of desbutylhalofantrine's potent activity spurred further investigation, particularly as halofantrine's clinical use became severely limited by cardiotoxicity (QT prolongation) linked to high plasma concentrations of both halofantrine and desbutylhalofantrine, and erratic absorption of the parent drug [1] [5] [8]. Research focused on understanding its pharmacokinetics, contribution to efficacy and toxicity, and cross-resistance patterns with other amino-alcohol antimalarials like mefloquine [4] [5] [8]. Its role in the failure of halofantrine therapy in areas with mefloquine resistance (e.g., Thailand) underscored the importance of metabolite monitoring [5] [8] [9]. While halofantrine itself is now rarely used due to safety concerns and the advent of artemisinin-based combination therapies (ACTs), desbutylhalofantrine remains a scientifically important example of a pharmacologically active metabolite influencing drug efficacy, toxicity, and resistance profiles.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1